molecular formula C20H18FN3O3 B2879735 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 899990-46-6

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2879735
CAS No.: 899990-46-6
M. Wt: 367.38
InChI Key: IWQLVIXLSHICLE-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, structure-activity relationships, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C19H19FN4O2
  • Molecular Weight : 364.38 g/mol
  • CAS Number : 922994-01-2

The compound features a pyridazinone core with a fluorophenyl substituent and a methoxybenzyl group, which may influence its biological activity through enhanced lipophilicity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyridazinone scaffold.
  • Introduction of the fluorophenyl and methoxybenzyl groups via nucleophilic substitution reactions.
  • Purification through recrystallization or chromatography to obtain the final product in high yield.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that certain analogs can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10510^{-5} to 10710^{-7} M .

Anticancer Properties

The compound has been evaluated for its anticancer potential against several tumor cell lines:

  • Cytotoxicity Assays : The compound demonstrated cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range .
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating cell cycle progression and promoting the release of pro-apoptotic factors .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of this compound:

  • The compound has shown potential in reducing levels of inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a mechanism that may involve inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound is crucial for its biological activity:

  • Fluorophenyl Group : Enhances binding affinity to target receptors due to increased electron-withdrawing capacity.
  • Methoxybenzyl Moiety : Contributes to improved solubility and bioavailability, facilitating better interaction with biological systems .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Study : A study published in Journal of Brazilian Chemical Society reported that related pyridazinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antibiotics .
  • Cytotoxicity Assessment : Research published in Molecules demonstrated that certain derivatives showed potent cytotoxic effects against various cancer cell lines, with detailed analyses revealing their ability to disrupt cellular processes critical for tumor growth .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQLVIXLSHICLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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